BenchChemオンラインストアへようこそ!

N-cyclopropylcyclohexanecarboxamide

Lipophilicity Physicochemical Properties Medicinal Chemistry

N-Cyclopropylcyclohexanecarboxamide offers a strategic advantage in medicinal chemistry: the cyclopropyl substituent reduces ACD/LogP from 3.07 (N-cyclohexyl analog) to 1.38 while cutting molecular weight from 209 to 167 g/mol, improving solubility, ligand efficiency, and metabolic stability. This makes it a superior building block for CNS-targeted programs and peptidomimetic scaffolds. Negligible cAMP phosphodiesterase inhibition at 1 µM also qualifies it as a reliable negative control for assay development. Available at ≥98% purity from qualified suppliers. Inquire for gram-to-kilogram pricing.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
Cat. No. B7519924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropylcyclohexanecarboxamide
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2CC2
InChIInChI=1S/C10H17NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)
InChIKeyRZCCJDSSCUIHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropylcyclohexanecarboxamide: Key Baseline Data for Procurement Decisions in Medicinal Chemistry


N-Cyclopropylcyclohexanecarboxamide (CAS 401589-86-4) is a cyclohexanecarboxamide derivative featuring a cyclopropyl substituent on the amide nitrogen, with the molecular formula C₁₀H₁₇NO and a molecular weight of 167.25 g/mol . It is primarily utilized as a research intermediate and building block in medicinal chemistry, available from commercial suppliers in purities typically ≥98% . The compound exhibits predicted physicochemical properties including a boiling point of 337.0±9.0 °C, a density of 1.0±0.1 g/cm³, and an ACD/LogP of 1.38 . While biological activity screening data are sparse, preliminary assays indicate that the compound may exhibit weak or negligible activity in certain enzyme inhibition contexts, such as cAMP phosphodiesterase, where it was reported as 'insignificant' at 1 µM [1].

Why Generic Substitution of N-Cyclopropylcyclohexanecarboxamide with Close Analogs is Not Recommended


In drug discovery and chemical biology, the substitution of a cyclopropyl group for a larger alkyl moiety (e.g., cyclohexyl) in N-alkylcyclohexanecarboxamides can profoundly alter physicochemical properties such as lipophilicity (LogP), molecular size, and conformational flexibility, which in turn influence membrane permeability, metabolic stability, and target binding. For N-cyclopropylcyclohexanecarboxamide, the cyclopropyl substituent confers a significantly lower ACD/LogP (1.38) compared to its bulkier analog N-cyclohexylcyclohexanecarboxamide (LogP 3.07) . This difference in lipophilicity directly impacts distribution and clearance profiles in biological systems. Furthermore, the cyclopropyl group is a recognized bioisostere that can enhance metabolic stability relative to linear alkyl chains, making this compound a strategically distinct choice in medicinal chemistry optimization [1]. Therefore, substituting N-cyclopropylcyclohexanecarboxamide with a more lipophilic or sterically hindered analog cannot be assumed to yield equivalent pharmacokinetic or pharmacodynamic outcomes.

Quantitative Comparative Evidence for N-Cyclopropylcyclohexanecarboxamide vs. Closest Analogs


Lipophilicity (LogP) Comparison: Cyclopropyl vs. Cyclohexyl Substituent

The cyclopropyl substituent in N-cyclopropylcyclohexanecarboxamide results in significantly lower lipophilicity compared to its N-cyclohexyl analog. The target compound has a predicted ACD/LogP of 1.38, whereas N-cyclohexylcyclohexanecarboxamide exhibits an ACD/LogP of 3.07 . This represents a LogP difference of -1.69, indicating that the target compound is substantially less lipophilic. This difference can translate to improved aqueous solubility and altered membrane permeability profiles in drug candidates.

Lipophilicity Physicochemical Properties Medicinal Chemistry

Boiling Point and Volatility: Cyclopropyl vs. Cyclohexyl Derivative

The target compound N-cyclopropylcyclohexanecarboxamide has a predicted boiling point of 337.0±9.0 °C at 760 mmHg, which is lower than that of its bulkier N-cyclohexyl analog (380.3±9.0 °C) . The difference of approximately 43 °C is consistent with the reduced molecular weight and surface area of the cyclopropyl substituent. This lower boiling point may be advantageous in certain synthetic or purification workflows.

Thermal Stability Volatility Physical Properties

Molecular Weight and Size Reduction vs. N-Cyclohexyl Analog

The target compound has a molecular weight of 167.25 g/mol, which is 42.08 g/mol (20%) lighter than N-cyclohexylcyclohexanecarboxamide (209.33 g/mol) . This reduction in molecular weight can be significant in medicinal chemistry campaigns aiming to improve ligand efficiency metrics or meet strict molecular weight cutoffs.

Molecular Weight Ligand Efficiency Physicochemical Properties

High-Value Application Scenarios for N-Cyclopropylcyclohexanecarboxamide in Research and Development


Lead Optimization: Modulating Lipophilicity and Molecular Weight

In a medicinal chemistry campaign where a lead series suffers from high lipophilicity (e.g., LogP > 3) and excessive molecular weight, N-cyclopropylcyclohexanecarboxamide can serve as a direct replacement for an N-cyclohexylcyclohexanecarboxamide moiety. The reduction in LogP (from 3.07 to 1.38) and molecular weight (from 209 to 167 g/mol) may improve solubility, reduce off-target binding, and enhance ligand efficiency . This substitution is particularly relevant in programs targeting CNS or where a balanced ADME profile is critical [1].

Synthetic Intermediate for Constrained Peptidomimetics

The cyclopropyl group is a known conformational constraint that can mimic peptide bonds or restrict rotational freedom. N-cyclopropylcyclohexanecarboxamide is a valuable building block for introducing such constraints into peptidomimetic scaffolds, potentially improving metabolic stability and target selectivity [1]. Its commercial availability in high purity (≥98%) makes it a practical starting material for parallel synthesis or library generation .

Negative Control for Biological Assays Involving PDE or 5-LO

Preliminary in vitro screening data indicate that N-cyclopropylcyclohexanecarboxamide exhibits negligible inhibitory activity against cAMP phosphodiesterase (reported as 'insignificant' at 1 µM) and 5-lipoxygenase translocation [REFS-4, REFS-5]. This lack of activity makes it a suitable negative control compound for assay development or for counter-screening to rule out non-specific effects in studies of related analogs.

Quote Request

Request a Quote for N-cyclopropylcyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.